molecular formula C27H34N2O3 B10959661 N,N-dicyclohexyl-N'-(4-methoxyphenyl)benzene-1,4-dicarboxamide

N,N-dicyclohexyl-N'-(4-methoxyphenyl)benzene-1,4-dicarboxamide

Cat. No.: B10959661
M. Wt: 434.6 g/mol
InChI Key: WZSGUVWEZZYYJE-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-N’-(4-methoxyphenyl)benzene-1,4-dicarboxamide: is an organic compound with the molecular formula C27H34N2O3 It is a derivative of terephthalamide, characterized by the presence of cyclohexyl and methoxyphenyl groups attached to the amide nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclohexyl-N’-(4-methoxyphenyl)benzene-1,4-dicarboxamide typically involves the reaction of terephthaloyl chloride with N,N-dicyclohexylamine and 4-methoxyaniline. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N-dicyclohexyl-N’-(4-methoxyphenyl)benzene-1,4-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the amide groups can yield the corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N,N-dicyclohexyl-N’-(4-methoxyphenyl)benzene-1,4-dicarboxamide is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for binding to specific biological targets.

Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory or anticancer agent. Its ability to interact with specific enzymes or receptors is of particular interest.

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which N,N-dicyclohexyl-N’-(4-methoxyphenyl)benzene-1,4-dicarboxamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • N,N-dicyclohexyl-N’-(4-methoxyphenyl)terephthalamide
  • N,N-dicyclohexyl-N’-(4-methoxyphenyl)benzamide
  • N,N-dicyclohexyl-N’-(4-methoxyphenyl)phthalamide

Uniqueness: N,N-dicyclohexyl-N’-(4-methoxyphenyl)benzene-1,4-dicarboxamide is unique due to the presence of both cyclohexyl and methoxyphenyl groups, which impart distinct steric and electronic properties. These features enhance its ability to form stable complexes with metals and interact with biological targets, making it a versatile compound in various applications.

Properties

Molecular Formula

C27H34N2O3

Molecular Weight

434.6 g/mol

IUPAC Name

4-N,4-N-dicyclohexyl-1-N-(4-methoxyphenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C27H34N2O3/c1-32-25-18-16-22(17-19-25)28-26(30)20-12-14-21(15-13-20)27(31)29(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h12-19,23-24H,2-11H2,1H3,(H,28,30)

InChI Key

WZSGUVWEZZYYJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)N(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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